molecular formula C18H20N3NaO3S B13858357 sodium;2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide

sodium;2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide

Cat. No.: B13858357
M. Wt: 381.4 g/mol
InChI Key: KRCQSTCYZUOBHN-UQIIZPHYSA-N
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Description

Sodium;2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide is a chemical compound known for its application in the pharmaceutical industry. It is commonly referred to as Rabeprazole sodium, a proton pump inhibitor used to treat conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide involves multiple steps. Starting from 4-chloro-2,3-dimethylpyridine N-oxide, the compound undergoes a series of reactions including condensation and oxidation to form the desired product . The reaction conditions typically involve the use of solvents like methanol and reagents such as sodium hydroxide and hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfoxides, sulfones, and substituted derivatives of the original compound .

Scientific Research Applications

Sodium;2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition reduces the production of gastric acid, providing relief from acid-related conditions. The molecular target is the proton pump, and the pathway involves the formation of a covalent bond with cysteine residues on the enzyme .

Comparison with Similar Compounds

Similar Compounds

  • Omeprazole
  • Lansoprazole
  • Pantoprazole
  • Esomeprazole

Uniqueness

Compared to other proton pump inhibitors, sodium;2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide has a faster onset of action and a longer duration of effect. It also exhibits higher stability in acidic conditions, making it more effective in treating severe acid-related disorders .

Properties

Molecular Formula

C18H20N3NaO3S

Molecular Weight

381.4 g/mol

IUPAC Name

sodium;2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide

InChI

InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/t25-;/m0./s1

InChI Key

KRCQSTCYZUOBHN-UQIIZPHYSA-N

Isomeric SMILES

CC1=C(C=CN=C1C[S@](=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]

Origin of Product

United States

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